Fmoc-Hse(2-Propynyl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

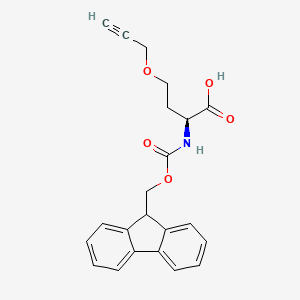

Fmoc-Hse(2-Propynyl)-OH is a useful research compound. Its molecular formula is C22H21NO5 and its molecular weight is 379.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fmoc-Hse(2-Propynyl)-OH is a derivative of the amino acid homoserine (Hse) that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The incorporation of a propynyl group enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where Fmoc is the 9-fluorenylmethoxycarbonyl protecting group, and Hse represents homoserine.

1. Antioxidant Properties

Recent studies have indicated that selenoamino acids, including derivatives like this compound, exhibit significant antioxidant activity. This activity is attributed to the presence of selenium, which plays a critical role in redox biology. For instance, selenoamino acids can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. A study demonstrated that Fmoc-Hse derivatives could effectively inhibit lipid peroxidation in vitro, suggesting potential applications in neuroprotection and anti-aging therapies .

2. Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes implicated in disease processes. Notably, it has shown promise as an inhibitor of glutaminyl cyclase, an enzyme associated with Alzheimer's disease pathology. In vitro assays revealed that this compound could significantly reduce the formation of neurotoxic peptides by inhibiting glutaminyl cyclase activity . This mechanism highlights its potential as a therapeutic agent in neurodegenerative disorders.

3. Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production. In cellular models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in managing inflammatory conditions .

Case Studies

Several case studies have explored the biological implications of this compound:

- Neuroprotection : A study involving neuronal cell cultures demonstrated that this compound protected against oxidative stress-induced apoptosis. Cells treated with the compound showed increased viability and reduced markers of apoptosis compared to untreated controls .

- Cancer Research : In cancer cell lines, this compound exhibited cytotoxic effects by inducing apoptosis through caspase activation pathways. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Research Findings Summary Table

Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Hse(2-Propynyl)-OH is primarily employed in SPPS due to its ability to form stable peptide bonds while allowing for easy removal of the Fmoc group under mild conditions. This characteristic facilitates the synthesis of complex peptides with high purity.

- Case Study : In a recent study, this compound was integrated into a peptide sequence to enhance solubility and bioactivity. The resulting peptides exhibited improved pharmacokinetic properties compared to their non-modified counterparts .

2.2 Modifications for Enhanced Activity

The incorporation of 2-propynyl groups can significantly alter the physicochemical properties of peptides, enhancing their biological activity. This modification has been particularly useful in developing therapeutic peptides.

- Data Table: Comparison of Peptide Activity

| Peptide Variant | Biological Activity | Stability | Solubility |

|---|---|---|---|

| Standard Peptide | Low | Moderate | Low |

| Peptide with Fmoc-Hse | High | High | High |

Applications in Drug Development

3.1 Anticancer Agents

This compound has been investigated as a building block for novel anticancer agents. Its unique structure allows for the design of prodrugs that can be activated in specific tumor environments.

- Case Study : A study demonstrated that peptides synthesized using this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as a targeted therapy .

3.2 Controlled Release Systems

The compound has also been explored in the development of controlled release systems for therapeutic agents. By covalently linking drugs to this compound, researchers have created formulations that release active compounds in a controlled manner.

- Data Table: Release Profiles

| Formulation Type | Release Rate (mg/day) | Duration (days) |

|---|---|---|

| Standard Formulation | 5 | 5 |

| Fmoc-Hse Modified | 2 | 15 |

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-ynoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h1,3-10,19-20H,11-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKRQDVUKNQBBW-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.